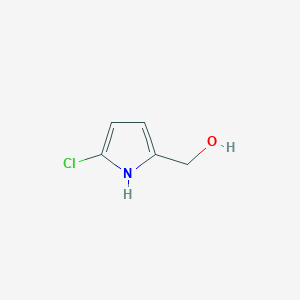
(5-Chloro-1H-pyrrol-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Chloro-1H-pyrrol-2-yl)methanol is an organic compound with the molecular formula C5H6ClNO. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. The presence of a chloro substituent at the 5-position and a hydroxymethyl group at the 2-position makes this compound unique and interesting for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the reaction of 5-chloropyrrole with formaldehyde under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for (5-Chloro-1H-pyrrol-2-yl)methanol are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(5-Chloro-1H-pyrrol-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group.
Reduction: The chloro substituent can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Catalytic hydrogenation or metal hydrides like LiAlH4 (Lithium aluminium hydride) are common.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like NaOH (Sodium hydroxide).
Major Products
Oxidation: 5-Chloro-1H-pyrrole-2-carboxaldehyde or 5-Chloro-1H-pyrrole-2-carboxylic acid.
Reduction: 1H-pyrrol-2-ylmethanol.
Substitution: Various substituted pyrroles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(5-Chloro-1H-pyrrol-2-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (5-Chloro-1H-pyrrol-2-yl)methanol is not fully understood. its biological activity is likely due to its ability to interact with various molecular targets, such as enzymes and receptors. The chloro and hydroxymethyl groups may play a role in binding to these targets and modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5-Chloro-1-methyl-1H-pyrrol-2-yl)methanol: Similar structure but with a methyl group instead of a hydrogen at the 1-position.
(5-Bromo-1H-pyrrol-2-yl)methanol: Similar structure but with a bromo substituent instead of a chloro group.
(5-Chloro-1H-pyrrol-2-yl)ethanol: Similar structure but with an ethyl group instead of a hydroxymethyl group.
Uniqueness
(5-Chloro-1H-pyrrol-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and hydroxymethyl groups allows for diverse chemical modifications and potential biological activities .
Eigenschaften
Molekularformel |
C5H6ClNO |
|---|---|
Molekulargewicht |
131.56 g/mol |
IUPAC-Name |
(5-chloro-1H-pyrrol-2-yl)methanol |
InChI |
InChI=1S/C5H6ClNO/c6-5-2-1-4(3-8)7-5/h1-2,7-8H,3H2 |
InChI-Schlüssel |
QSOXRYZPGVZCSA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(NC(=C1)Cl)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-benzoyloxy-3-hydroxy-3,4,8,8a-tetramethyl-4-[2-(5-oxo-2H-furan-3-yl)ethenyl]-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] pyridine-3-carboxylate](/img/structure/B12440057.png)
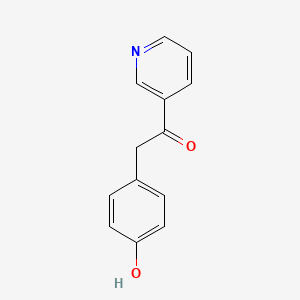
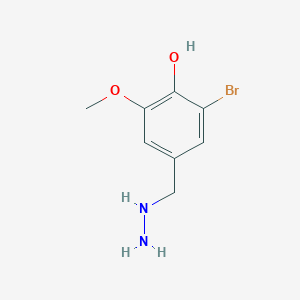
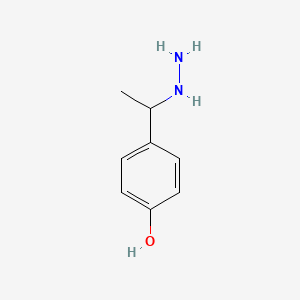

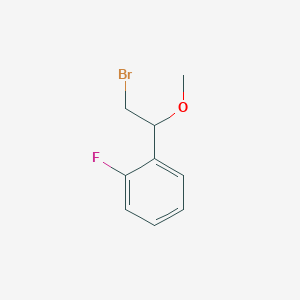



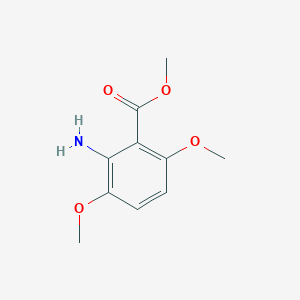
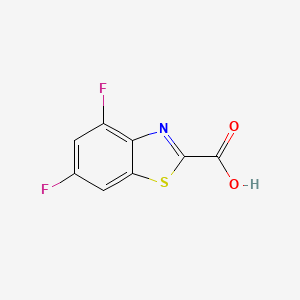
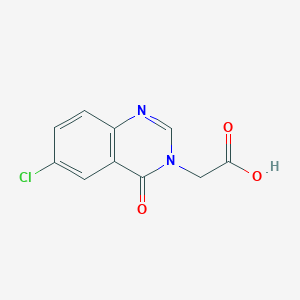
![(Z)-2-[2-fluoro-6-(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide](/img/structure/B12440132.png)

